N-cyclohexyl-2,5-dimethylbenzamide
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Overview
Description
N-cyclohexyl-2,5-dimethylbenzamide is an organic compound characterized by a cyclohexyl group attached to a benzamide structure with two methyl groups at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with cyclohexylamine. The process can be summarized as follows:
Formation of 2,5-dimethylbenzoyl chloride: 2,5-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 2,5-dimethylbenzoyl chloride.
Amidation Reaction: The 2,5-dimethylbenzoyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using thionyl chloride in a controlled environment.
Amidation in industrial reactors: Ensuring efficient mixing and temperature control to maximize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 2,5-dimethylbenzoic acid derivatives.
Reduction: Formation of N-cyclohexyl-2,5-dimethylbenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclohexyl-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which N-cyclohexyl-2,5-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-cyclohexylbenzamide: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.
2,5-dimethylbenzamide: Lacks the cyclohexyl group, affecting its solubility and reactivity.
N-cyclohexyl-2-methylbenzamide: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness: N-cyclohexyl-2,5-dimethylbenzamide is unique due to the presence of both the cyclohexyl group and two methyl groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
N-cyclohexyl-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-8-9-12(2)14(10-11)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICOEYFGSXHZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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